

In Vitro Antiplasmodial Activity of 19,20-Epoxychochalsin D: A Technical Guide

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Compound of Interest

Compound Name: 19,20-Epoxychochalsin D

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This technical guide provides a comprehensive overview of the in vitro antiplasmodial activity of **19,20-Epoxychochalsin D**, a fungal metabolite isolated from *Nemania* sp. The document details its efficacy against *Plasmodium falciparum*, cytotoxicity against various mammalian cell lines, and the experimental protocols used for these assessments. Furthermore, a proposed mechanism of action is visualized to aid in understanding its potential as an antimalarial drug candidate.

Data Presentation: Efficacy and Cytotoxicity

19,20-Epoxychochalsin D has demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of *Plasmodium falciparum*. The following tables summarize the quantitative data on its antiplasmodial efficacy and cytotoxicity, allowing for a clear comparison of its activity and selectivity.

Table 1: In Vitro Antiplasmodial Activity of **19,20-Epoxychochalsin D**

| Plasmodium falciparum Strain | IC ₅₀ (μM) | IC ₅₀ (ng/mL) | Reference |
|------------------------------|-----------------------|--------------------------|---------------------|
| D6 (chloroquine-sensitive) | 0.0008 (approx.) | 0.4 | [1] |
| W2 (chloroquine-resistant) | 0.0008 (approx.) | 0.4 | [1] |
| 3D7 | 0.00977 (9.77 nM) | 5.11 | [2] |

Note: IC₅₀ values were converted from ng/mL to μM using a molecular weight of 523.63 g/mol for **19,20-Epoxyctochalasin D**.

Table 2: In Vitro Cytotoxicity of **19,20-Epoxyctochalasin D** against Mammalian Cell Lines

| Cell Line | Cell Type | IC ₅₀ (μM) | Reference |
|-----------|---------------------------------|-----------------------|---------------------|
| Vero | Monkey kidney epithelial | >9.1 (non-cytotoxic) | [1] |
| SK-MEL | Human malignant melanoma | >10 | [1] |
| KB | Human oral epidermoid carcinoma | >10 | [1] |
| BT-549 | Human breast ductal carcinoma | 7.84 | [3] |
| SK-OV-3 | Human ovarian adenocarcinoma | >10 | [1] |
| LLC-PK11 | Pig kidney epithelial | 8.4 | [3] |
| P-388 | Murine leukemia | 0.16 | [2] |
| MOLT-4 | Human T-cell leukemia | 10 | [2] |

Table 3: Selectivity Index of **19,20-Epoxyctochalasin D**

| P. falciparum Strain | Mammalian Cell Line | Selectivity Index (SI = IC ₅₀ Cell Line / IC ₅₀ P. falciparum) |
|----------------------|---------------------|--------------------------------------------------------------------------------------|
| D6/W2 | Vero | >11375 |
| 3D7 | BT-549 | 802 |
| 3D7 | LLC-PK11 | 860 |
| 3D7 | P-388 | 16 |
| 3D7 | MOLT-4 | 1024 |

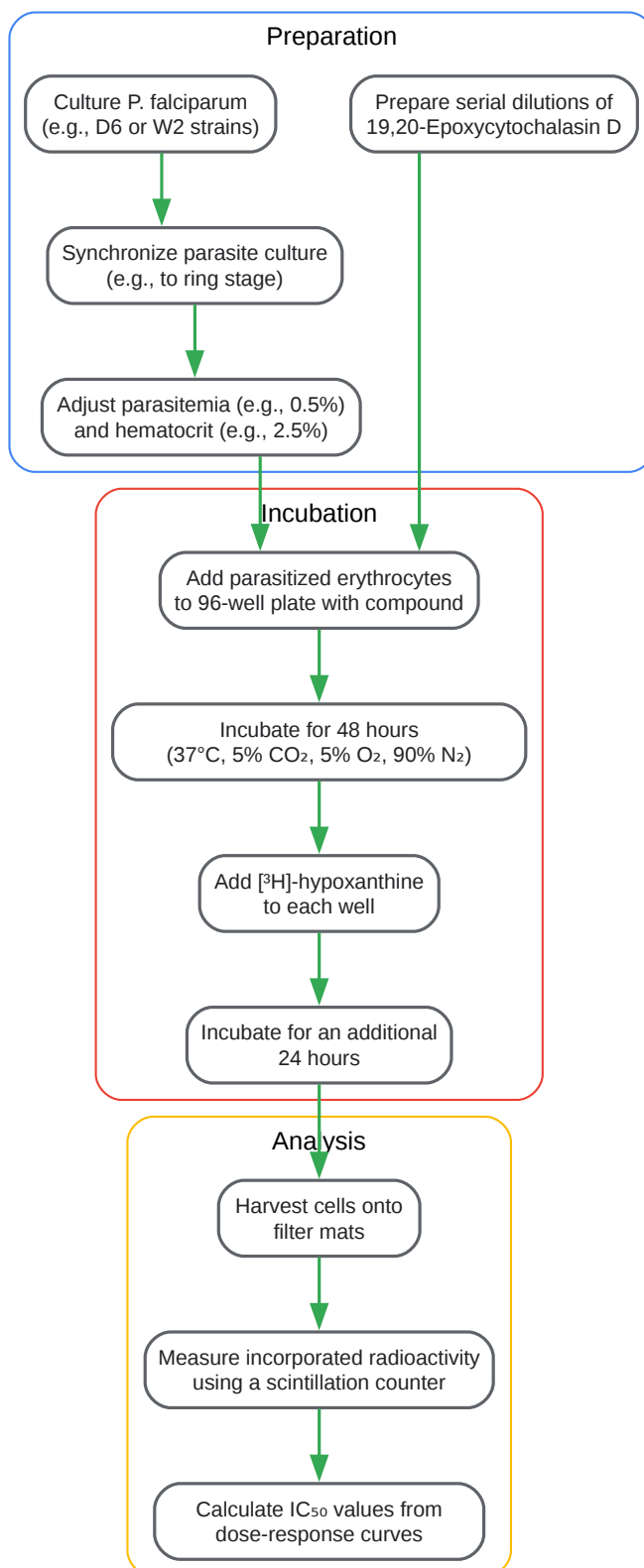
The high selectivity index, particularly against the non-cancerous Vero cell line, indicates a favorable therapeutic window for **19,20-Epoxychochalsin D**, suggesting it is significantly more toxic to the malaria parasite than to host cells.

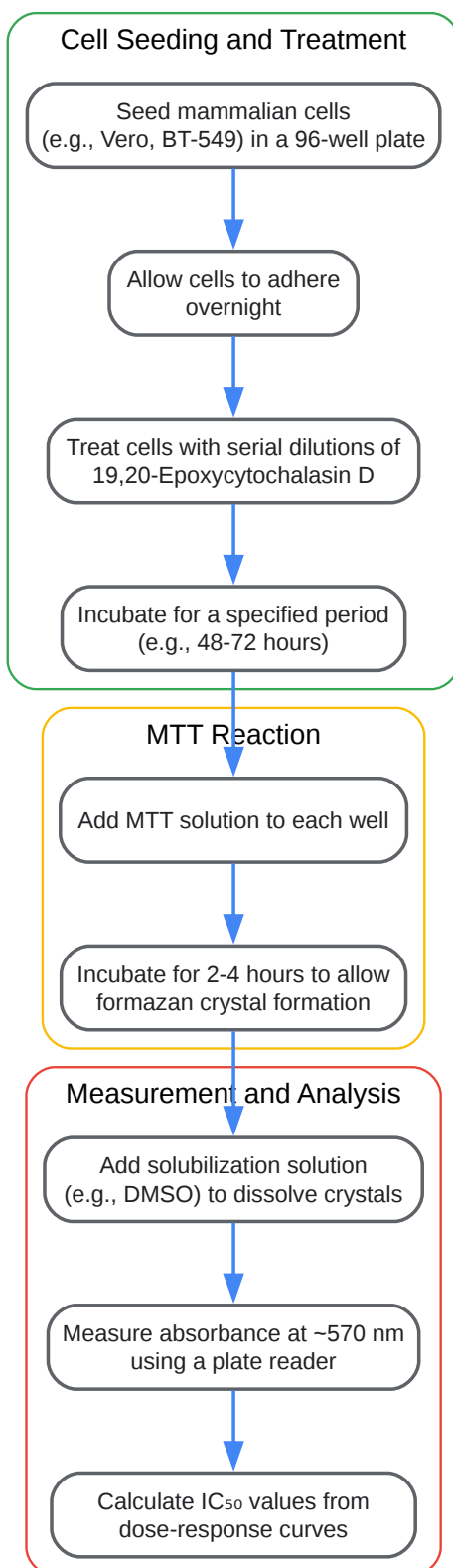
Experimental Protocols

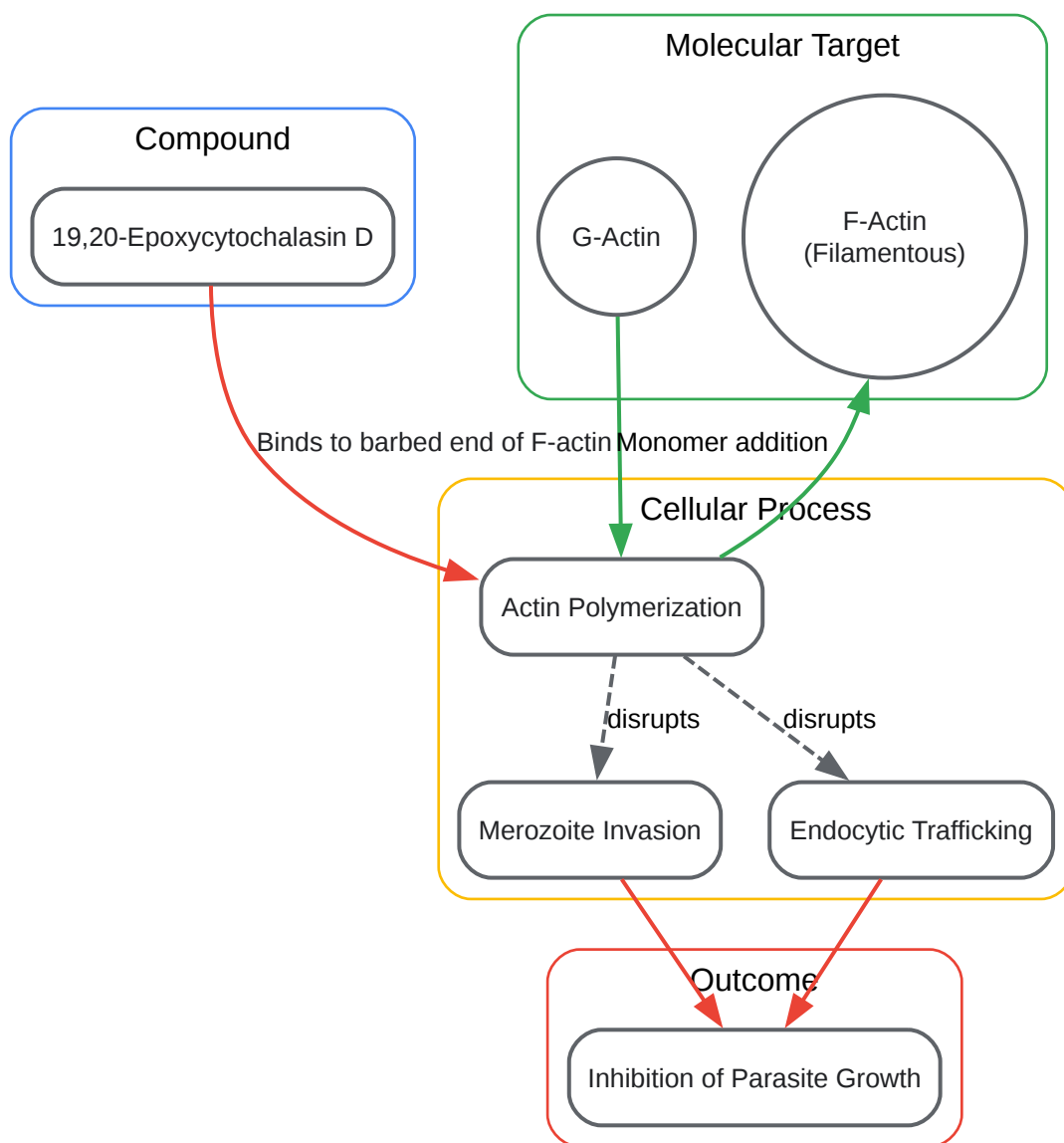
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures for assessing antimalarial drug efficacy and cytotoxicity.

In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation Method)

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in Plasmodium.







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